(4-bromothiophen-2-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone
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Overview
Description
(4-bromothiophen-2-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone is a complex organic compound featuring a brominated thiophene ring, a methoxy-substituted pyrrolidine, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromothiophen-2-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic synthesis. One common route includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Methoxylation: Introduction of the methoxy group is achieved through nucleophilic substitution using methanol and a base.
Triazole Formation: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Coupling Reactions: The final step involves coupling the brominated thiophene with the methoxy-substituted pyrrolidine and triazole moiety using a suitable coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the triazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Heck reactions).
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Palladium catalysts (Pd(PPh3)4), bases (K2CO3, NaOH)
Major Products
Oxidation: Thiophene oxides
Reduction: Reduced triazole derivatives
Substitution: Various substituted thiophenes depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s triazole moiety is of particular interest due to its bioisosteric properties, which can mimic the structure and function of natural biological molecules. This makes it a candidate for drug development and biochemical studies.
Medicine
Medically, the compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent. The presence of the triazole ring is significant, as triazole derivatives are known for their pharmacological activities.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of (4-bromothiophen-2-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their function. The brominated thiophene and methoxy-pyrrolidine moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-bromothiophen-2-yl)methanol
- (4-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1H-benzimidazole
Uniqueness
Compared to similar compounds, (4-bromothiophen-2-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone stands out due to its combination of a brominated thiophene, a methoxy-substituted pyrrolidine, and a triazole ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S/c1-19-8-3-9(11-14-6-15-16-11)17(4-8)12(18)10-2-7(13)5-20-10/h2,5-6,8-9H,3-4H2,1H3,(H,14,15,16)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANFNQMELKXRCA-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)C2=CC(=CS2)Br)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](N(C1)C(=O)C2=CC(=CS2)Br)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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